molecular formula C4H5NO B072564 Allyl isocyanate CAS No. 1476-23-9

Allyl isocyanate

Cat. No. B072564
CAS RN: 1476-23-9
M. Wt: 83.09 g/mol
InChI Key: HXBPYFMVGFDZFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Allyl isocyanate can be synthesized through the rearrangement of allyl cyanate, a process that has been optimized over time for enhanced selectivity and efficiency. The allyl cyanate-to-isocyanate rearrangement is a concerted [3,3]-sigmatropic process, which involves highly selective [1,3]-chirality transfer to the newly formed asymmetric center bearing nitrogen. This rearrangement has proved useful in synthesizing natural products containing nitrogen-substituted quaternary carbon atoms (Ichikawa, 2007).

Molecular Structure Analysis

The molecular structure of allyl isocyanate has been investigated through various studies, highlighting its stereospecific rearrangement from allyl cyanate. The rearrangement process is stereospecific, transforming the chirality of an allyl cyanate into that of an allyl isocyanate and indicating a concerted reaction involving a cyclic transition state (Ichikawa, Tsuboi, & Isobe, 1994).

Chemical Reactions and Properties

Allyl isocyanate participates in various chemical reactions, offering a pathway to synthesize complex nitrogen-containing molecules, including natural products. Its high reactivity towards nucleophiles, combined with the ability to undergo rearrangements at or below ambient temperature without the need for metal catalysts, makes it a valuable compound in organic synthesis (Nocquet et al., 2017).

Physical Properties Analysis

The physical properties of allyl isocyanate derivatives, such as allyl terminated renewable non-isocyanate polyurethanes (NIPUs) and polyureas (NIPUreas), have been studied, revealing Tg values ranging from −44 to −35 °C, Tm values from 29 to 201 °C, and thermal stabilities above 200 °C. These properties are critical for understanding the material characteristics and potential applications of allyl isocyanate-based polymers (Martin et al., 2016).

Chemical Properties Analysis

Allyl isocyanate's chemical properties, particularly its reactivity with nucleophiles and its role in various organic synthesis reactions, have been extensively studied. Its ability to form stable and easily isolable ureas through further reaction with pyrrolidines underscores its utility in constructing allylic amine moieties from allylic alcohols, demonstrating the compound's versatility and efficiency in synthetic applications (Ichikawa, 1991).

Scientific Research Applications

  • Synthesis and Rearrangement of Allyl Cyanate : Allyl cyanate-to-isocyanate rearrangement is significant for synthesizing natural products with nitrogen-substituted quaternary carbon atoms. This rearrangement is a concerted process and highly selective (Ichikawa, 2007).

  • Preparation of α,α-Disubstituted α-Amino Acids : The allyl cyanate-to-isocyanate rearrangement serves as a key step in preparing α,α-disubstituted α-amino acids. It demonstrates the versatility of allyl isocyanates in reacting with various nucleophiles, which aids in synthesizing bioactive peptides (Szcześniak, Pieczykolan, & Stecko, 2016).

  • Stereocontrolled Formation of Allylic C–N Bonds : The allyl cyanate/isocyanate rearrangement is a powerful method for stereoselective construction of carbon–nitrogen bonds. This rearrangement is metal-free and occurs at ambient temperature, allowing the synthesis of a variety of nitrogen-containing compounds (Nocquet et al., 2017).

  • Synthesis of Allylic Isocyanates : Dehydration of allylic carbamates to allylic cyanates, which rearrange to allylic isocyanates, offers an efficient method for constructing allylic amine moieties from allylic alcohols (Ichikawa, 1991).

  • Grafting onto Triblock Copolymers : Allyl isocyanate compounds have been used to graft onto styrene-b-(ethylene-co-1-butene)-b-styrene triblock copolymers, enhancing their properties and functionalization (Yin, Liu, Ke, & Yin, 2009).

  • Conformational and Vibrational Studies : Research on the conformations and vibrational spectra of allyl isocyanate provides insights into its molecular structure and behavior in different states (Torgrimsen, Klaboe, & Nicolaisen, 1974).

Safety And Hazards

Allyl isocyanate is flammable and containers may explode when heated . It causes burns of eyes, skin, and mucous membranes . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

3-isocyanatoprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5NO/c1-2-3-5-4-6/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBPYFMVGFDZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061719
Record name 1-Propene, 3-isocyanato-
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Molecular Weight

83.09 g/mol
Source PubChem
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Product Name

Allyl isocyanate

CAS RN

1476-23-9
Record name Allyl isocyanate
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Record name Allyl isocyanate
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Record name 1-Propene, 3-isocyanato-
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Record name ALLYL ISOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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